molecular formula C10H10N2O B8419878 3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazole

3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazole

Cat. No. B8419878
M. Wt: 174.20 g/mol
InChI Key: PFWYUAAUZLXMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazole is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazole

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazole

InChI

InChI=1S/C10H10N2O/c1-2-5-9-8(4-1)11-10-12(9)6-3-7-13-10/h1-2,4-5H,3,6-7H2

InChI Key

PFWYUAAUZLXMFU-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=CC=CC=C3N=C2OC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 0.5 parts of sodium in 40 parts of absolute ethanol are added in the cold 5.4 parts of 1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one methanesulfonate. The whole is stirred until all solid enters solution. The solution is further stirred and refluxed for 2 hours. After cooling the reaction mixture is filtered from some inorganic matter and the filtrate is evaporated. The residue is dissolved in 80 parts of methylbenzene, boiled with activated charcoal, filtered and the filtrate is evaporated again. The solid residue is washed with cold methylbenzene and crystallized from 16 parts of methylbenzene, yielding 2.6 parts of 3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazole; mp. 116.5°-118.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one methanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.